ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
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Description
Ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Biological Activity
Ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse sources.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of chemical reactions involving pyrrole derivatives and piperazine. The structural analysis often includes techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray diffraction, which help confirm the molecular structure and identify stereoisomers present in the compound.
Anti-inflammatory Activity
Research indicates that derivatives of pyrrole, including this compound, exhibit significant anti-inflammatory effects. These effects are typically assessed using human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies or lipopolysaccharides (LPS). Key findings include:
- Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in PBMC cultures. The strongest inhibition was observed at higher concentrations, indicating a dose-dependent response .
- Cell Proliferation : In studies examining cell proliferation, the compound demonstrated a significant reduction in PBMC proliferation, with some derivatives achieving up to 85% inhibition at high concentrations .
Antimicrobial Activity
The antimicrobial properties of related pyrrole compounds have been documented, suggesting potential activity against various bacterial strains. In vitro studies typically employ the broth microdilution method to assess efficacy against pathogens like Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs have shown promising results .
Case Studies
Several studies have focused on the biological activity of similar pyrrole derivatives:
- Study on Anti-inflammatory Effects : A recent study evaluated a series of pyrrole derivatives for their ability to inhibit cytokine production in LPS-stimulated PBMCs. Compounds were tested at varying concentrations (10 µg/mL to 100 µg/mL), with significant inhibition observed in several derivatives .
- Antimicrobial Efficacy : Another study investigated the antibacterial activity of pyrrole-based compounds against common pathogens. The findings indicated that certain derivatives had notable activity against Gram-positive and Gram-negative bacteria, supporting further exploration of this compound in this context .
Properties
IUPAC Name |
ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-30-22(29)17-14(2)23-19(18(17)16-8-6-5-7-9-16)20(27)21(28)25-12-10-24(11-13-25)15(3)26/h5-9,23H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSQHKVYNJPSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.